Tetraamminepalladium(2+) diacetate

Catalog No.
S1910462
CAS No.
61495-96-3
M.F
C4H18N4O4Pd
M. Wt
292.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraamminepalladium(2+) diacetate

CAS Number

61495-96-3

Product Name

Tetraamminepalladium(2+) diacetate

IUPAC Name

azane;palladium(2+);diacetate

Molecular Formula

C4H18N4O4Pd

Molecular Weight

292.6 g/mol

InChI

InChI=1S/2C2H4O2.4H3N.Pd/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H3;/q;;;;;;+2/p-2

InChI Key

WSHXNSFLJBJEGA-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2]
  • Catalysis

    Tetraamminepalladium(2+) diacetate has been explored as a catalyst for various organic reactions. Studies have shown its potential in Heck reactions, which are essential for carbon-carbon bond formation in organic molecules []. Research suggests it can also act as a catalyst for Suzuki-Miyaura couplings, another important class of reactions for creating carbon-carbon bonds [].

  • Biomimetic Chemistry

    The structure of Tetraamminepalladium(2+) diacetate mimics certain metalloenzymes found in nature. These enzymes play a crucial role in various biological processes. Research explores the potential of this compound to mimic the catalytic activity of these enzymes, leading to a better understanding of their mechanisms and potentially the development of new biomimetic catalysts [].

  • Material Science

    Tetraamminepalladium(2+) diacetate has been investigated for its potential use in the synthesis of new materials. Studies suggest it can be used as a precursor for the preparation of palladium nanoparticles, which have diverse applications in electronics, catalysis, and sensing [].

Tetraamminepalladium(2+) diacetate is an organometallic compound with the formula C4H18N4O4Pd\text{C}_4\text{H}_{18}\text{N}_4\text{O}_4\text{Pd}. This compound features a palladium center coordinated with four ammine ligands and two acetate groups. It typically appears as a solid and has a melting point ranging from 183 to 186 °C . The palladium atom in this compound exhibits a +2 oxidation state, which is common for palladium complexes, particularly those utilized in catalysis and organic synthesis.

, particularly in catalytic processes. Some notable reactions include:

  • Decomposition: Upon heating, tetraamminepalladium(2+) diacetate may decompose to yield palladium metal and other by-products.
  • Ligand Exchange: The acetate ligands can be replaced by other carboxylic acids or ligands, leading to the formation of different palladium complexes.
  • Catalytic Reactions: This compound is often employed as a catalyst in organic reactions such as hydrogenation and carbonylation, where it facilitates the addition of hydrogen to unsaturated compounds or the formation of carbonyl compounds from alkenes and carbon monoxide .

Tetraamminepalladium(2+) diacetate can be synthesized through several methods:

  • Direct Reaction: By reacting palladium(II) acetate with ammonia in an aqueous solution, tetraamminepalladium(2+) diacetate can be formed.
    Pd OAc 2+4NH3 Pd NH3 4]2++2OAc\text{Pd OAc }_2+4\text{NH}_3\rightarrow \text{ Pd NH}_3\text{ }_4]^{2+}+2\text{OAc}^-
  • Ligand Exchange: Starting from other palladium complexes, such as tetraamminepalladium(II) nitrate, can also yield tetraamminepalladium(2+) diacetate through ligand exchange reactions with acetic acid .

Tetraamminepalladium(2+) diacetate has various applications, particularly in:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, facilitating processes such as hydrogenation and cross-coupling reactions.
  • Material Science: The compound can be used in the preparation of palladium nanoparticles for applications in electronics and sensors.
  • Pharmaceutical Research: Investigated for potential use in drug development due to its biological activity against certain cancer cells .

Interaction studies involving tetraamminepalladium(2+) diacetate focus on its reactivity with various substrates and ligands. These studies help elucidate its catalytic mechanisms and potential biological interactions. For instance, research has demonstrated that this compound can effectively catalyze the reduction of alkenes and alkynes under mild conditions, making it valuable for synthetic organic chemistry .

Tetraamminepalladium(2+) diacetate shares similarities with several other palladium complexes. Here are some comparable compounds:

Compound NameFormulaUnique Features
Palladium(II) acetatePd OAc 2\text{Pd OAc }_2More commonly used as a catalyst in various organic reactions.
Tetraamminepalladium(II) nitrate Pd NH3 4]2+NO3\text{ Pd NH}_3\text{ }_4]^{2+}\text{NO}_3^-Exhibits strong catalytic properties but less stability than acetate.
Palladium(II) propionatePd OPr 2\text{Pd OPr }_2Similar reactivity but different ligand environment; used for specific applications.

Uniqueness: Tetraamminepalladium(2+) diacetate is distinguished by its combination of ammine and acetate ligands, which confers unique catalytic properties and potential biological activities that differ from other palladium complexes.

This detailed overview highlights the significance of tetraamminepalladium(2+) diacetate in both chemical and biological contexts, underscoring its versatility and importance in research and application. Further exploration into its properties could lead to enhanced understanding and new applications in various fields.

One-Step Synthesis from Palladium Chloride and Ammonium Hydroxide

The direct synthesis of tetraamminepalladium(2+) diacetate from palladium chloride and ammonium hydroxide represents the most straightforward approach to this important coordination compound. This methodology involves the dissolution of palladium chloride in hydrochloric acid to form chloropalladate acid, followed by the introduction of ammonia gas or ammonium hydroxide to facilitate ligand substitution [1].

The reaction proceeds through a sequential mechanism where palladium chloride first forms dichlorotetraamminepalladium(II) as an intermediate, which then undergoes further substitution to yield the desired tetraamminepalladium complex. Research has demonstrated that this process can be enhanced through ultraviolet irradiation, which increases the probability of molecular collisions and accelerates the generation of the target compound [1].

Optimized reaction conditions involve dissolving 17.73 grams of palladium chloride powder in 200 milliliters of 1 molar hydrochloric acid solution with stirring for 30-45 minutes until complete dissolution is achieved [1]. The resulting chloropalladium acid solution is then transferred to a photochemical reactor where ultraviolet light with a wavelength of 280 nanometers is applied at an intensity ratio of 60,000 candela per gram of palladium. Ammonia gas is introduced through the bottom of the aqueous solution for approximately 32.6 minutes while maintaining ultraviolet irradiation [1].

Table 1: One-Step Synthesis Yield Data

ExampleStarting Material (g)Palladium Acetate (mmol)Concentrated Ammonia (mL)Temperature (°C)Final Product (g)Yield (%)Product Purity (%)
Example 1100.00446.450040-50144.298.0>99.0
Example 2500.002232.0150040-50721.2198.0>99.0

The one-step approach offers significant advantages in terms of operational simplicity and high reaction yields exceeding 98 percent. The process eliminates the need for intermediate isolation steps and reduces the overall reaction time compared to traditional multi-step procedures [2] [3].

Ligand Exchange Reactions with Palladium(II) Carboxylates

Ligand exchange reactions represent an alternative synthetic route that utilizes palladium(II) carboxylates as starting materials. The most effective approach involves the use of palladium(II) acetate as the precursor, which undergoes direct reaction with concentrated ammonia water to produce tetraamminepalladium(2+) diacetate dihydrate [2] [3].

The fundamental reaction mechanism follows the equation:
$$ \text{Pd}3(\text{CH}3\text{COO})6 + \text{NH}3 + \text{H}2\text{O} \rightarrow \text{Pd}(\text{NH}3)42 \cdot 2\text{H}_2\text{O} $$

This ligand exchange process demonstrates remarkable efficiency, with the palladium acetate trimer dissolving completely in ammonia water at temperatures between 40-50°C [2]. The reaction proceeds through coordination of ammonia ligands to the palladium centers, displacing the acetate bridges and forming the desired tetraamminepalladium complex.

Table 2: Ligand Exchange Reaction Conditions

Starting ComplexLigand Exchange AgentTemperature (°C)Reaction Time (hours)Conversion (%)Product Selectivity (%)
[PdCl4]2-NH4OH25-404-685-9080-85
[Pd(NO3)2]NH3·H2O40-602-490-9585-90
[Pd(OAc)2]3NH3·H2O40-501-395-9895-99

The ligand exchange methodology using palladium acetate demonstrates superior conversion rates and product selectivity compared to alternative starting materials. The absence of chloride and nitrate contaminants in the final product makes this approach particularly suitable for applications requiring high purity materials [2] [4].

Optimization of Reaction Conditions for High-Yield Production

The optimization of reaction conditions plays a crucial role in achieving high-yield production of tetraamminepalladium(2+) diacetate. Temperature control emerges as the most critical parameter, with the optimal range established between 40-50°C for maximum yield and product quality [2] [3].

Temperature optimization studies reveal that reactions conducted at temperatures below 40°C result in incomplete dissolution of starting materials and extended reaction times. Conversely, temperatures exceeding 60°C lead to increased side reactions and decomposition of the desired product, ultimately reducing overall yields [5].

Table 3: Temperature Optimization Data

Temperature Range (°C)Dissolution Time (hours)Yield (%)Product QualitySide Reactions
40-502-398.0ExcellentMinimal
60-801-295.2GoodLow
80-1000.5-191.5FairModerate
100-1200.3-0.587.3PoorHigh

Concentration parameters also significantly influence reaction outcomes. The optimal molar ratio of palladium acetate to ammonia water has been established at 1:15 to ensure complete conversion while minimizing excess reagent consumption [2]. Higher concentrations of ammonia water facilitate faster dissolution and more complete ligand exchange, but excessive amounts can lead to unwanted side products.

Stirring conditions and reaction atmosphere control further contribute to yield optimization. Maintaining uniform stirring at 100-110 revolutions per minute ensures adequate mass transfer and prevents local concentration gradients that could impede the reaction progress [2] [3]. The reaction is typically conducted under ambient atmospheric conditions, although inert gas purging can be employed to prevent oxidation of sensitive intermediates.

Purification Techniques and Contaminant Mitigation

Effective purification of tetraamminepalladium(2+) diacetate requires careful selection of crystallization solvents and techniques to achieve high purity while maintaining acceptable yields. Acetone precipitation has emerged as the preferred purification method due to its superior crystallization efficiency and ability to produce uniform crystal morphology [2] [3].

The purification process involves concentration of the reaction solution under reduced pressure to 80-100 milliliters, followed by addition of 5 milliliters of concentrated ammonia water to maintain complex stability [2]. The concentrated solution is then added dropwise to 2000 milliliters of acetone under vigorous stirring at room temperature. This reverse addition technique prevents rapid precipitation and promotes formation of well-defined crystals with improved filtration properties.

Table 4: Solvent Comparison for Crystallization

SolventCrystallization EfficiencyCrystal MorphologyFiltration PropertiesRecovery Yield (%)
AcetoneExcellentRod-like, uniformExcellent95-98
MethanolGoodIrregularGood85-90
EthanolFairMixed shapesModerate80-85
IsopropanolFairAggregatedPoor75-80

Contaminant mitigation strategies focus on removal of residual starting materials and prevention of chloride or nitrate contamination. The filtration step following initial dissolution effectively removes unreacted palladium powder and other insoluble impurities [2]. Multiple washing cycles with the crystallization solvent further reduce contamination levels.

Table 5: Purification Techniques Comparison

Purification MethodPurity Achieved (%)Yield Recovery (%)Time Required (hours)Cost Effectiveness
Acetone Precipitation99.0-99.595-982-4High
Crystallization from Water95.0-98.080-856-12Medium
Column Chromatography99.5-99.860-7012-24Low
Recrystallization98.0-99.285-908-16Medium

Advanced purification techniques such as column chromatography can achieve slightly higher purity levels but at the expense of significantly reduced yields and increased processing time [6]. For industrial applications, acetone precipitation provides the optimal balance between purity, yield, and cost effectiveness.

The final drying step involves heating the crystallized product at 40-50°C for 3 hours under controlled conditions to remove residual solvent and achieve the desired hydration state [2]. This temperature range prevents decomposition while ensuring complete solvent removal and formation of the stable dihydrate form.

Related CAS

15974-14-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61495-96-3

General Manufacturing Information

Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2): ACTIVE

Dates

Modify: 2024-04-15

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